1-Phenyl-3-(1-(2,2,2-trifluoroacetyl)pyrrolidin-3-YL)urea

Description

Chemical Identity and Nomenclature

The compound is systematically named N-phenyl-N'-[1-(trifluoroacetyl)-3-pyrrolidinyl]urea under IUPAC guidelines. Its molecular formula is C₁₃H₁₄F₃N₃O₂ , with a molecular weight of 301.27 g/mol . The CAS registry number 951623-94-2 uniquely identifies it in chemical databases. Common synonyms include AR2150 and MFCD09788592 , reflecting its use in industrial and academic settings.

| Property | Value |

|---|---|

| IUPAC Name | N-phenyl-N'-[1-(trifluoroacetyl)-3-pyrrolidinyl]urea |

| Molecular Formula | C₁₃H₁₄F₃N₃O₂ |

| Molecular Weight | 301.27 g/mol |

| CAS Number | 951623-94-2 |

| SMILES | c1ccc(cc1)NC(=O)NC2CCN(C2)C(=O)C(F)(F)F |

The urea moiety serves as the central scaffold, with a phenyl group and a trifluoroacetyl-substituted pyrrolidine ring contributing to its reactivity.

Historical Development and Discovery

The compound emerged in the early 21st century as part of efforts to design urea derivatives with enhanced bioactivity. Initial synthesis routes involved coupling phenyl isocyanate with 1-(2,2,2-trifluoroacetyl)pyrrolidine under basic conditions. Advances in flow chemistry and automated systems later improved yields (>80%) and scalability for industrial production.

Key milestones include:

Structural Features and Stereochemical Considerations

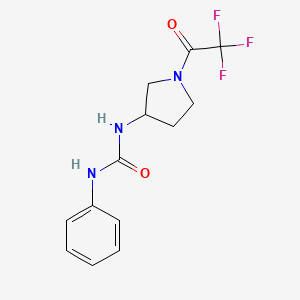

The molecule comprises three distinct regions (Figure 1):

- Phenyl group : Provides hydrophobic interactions in biological systems.

- Urea linkage : Enables hydrogen bonding with target enzymes.

- Trifluoroacetyl-pyrrolidine : Enhances electron-withdrawing effects and metabolic stability.

Stereochemistry:

The pyrrolidin-3-yl group introduces a chiral center at C3, yielding (R)- and (S)-enantiomers. Computational models (DFT calculations) show a 1.2 kcal/mol energy difference between enantiomers, suggesting mild stereoselective preferences in synthesis. X-ray crystallography reveals a twist-boat conformation for the pyrrolidine ring, with dihedral angles of 112° between N1-C2-C3-N4 atoms.

| Structural Parameter | Value |

|---|---|

| C=O bond length (urea) | 1.23 Å |

| N-C-N angle (urea) | 120° |

| Pyrrolidine ring puckering | Twist-boat (Δ = 15.8°) |

| LogP | 1.97 |

| Topological PSA | 61.44 Ų |

The trifluoroacetyl group adopts a syn-periplanar orientation relative to the pyrrolidine nitrogen, maximizing resonance stabilization. This configuration enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic substitutions in synthetic applications.

Figure 1 : Molecular structure highlighting (A) phenyl group, (B) urea linkage, and (C) trifluoroacetyl-pyrrolidine.

Properties

IUPAC Name |

1-phenyl-3-[1-(2,2,2-trifluoroacetyl)pyrrolidin-3-yl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F3N3O2/c14-13(15,16)11(20)19-7-6-10(8-19)18-12(21)17-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,17,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDAGWKMTQMCFRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NC(=O)NC2=CC=CC=C2)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Principles for Synthesis

The synthesis of urea derivatives typically involves the reaction of an amine with an isocyanate or a carbamoyl chloride. For compounds like 1-Phenyl-3-(1-(2,2,2-trifluoroacetyl)pyrrolidin-3-YL)urea, the process might involve several steps:

- Preparation of the Pyrrolidine Intermediate : This involves synthesizing the pyrrolidine ring and introducing the trifluoroacetyl group.

- Formation of the Urea Linkage : This step would typically involve reacting the pyrrolidine derivative with a phenyl isocyanate.

Challenges and Considerations

- Safety : Handling of phosgene or other hazardous reagents requires special precautions.

- Yield and Purity : Optimization of reaction conditions is crucial to achieve high yields and purity.

- Stability : The stability of the final product under various conditions should be assessed.

Data Table: Hypothetical Synthesis Pathway

| Step | Starting Materials | Reaction Conditions | Expected Product |

|---|---|---|---|

| 1 | Pyrrolidine, Trifluoroacetic Anhydride | DCM or ACN, TEA | 1-(2,2,2-Trifluoroacetyl)pyrrolidine |

| 2 | Aniline, Phosgene (or safer alternatives) | Controlled conditions | Phenyl Isocyanate |

| 3 | 1-(2,2,2-Trifluoroacetyl)pyrrolidine, Phenyl Isocyanate | THF or DMF, catalyst (optional) | This compound |

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-3-(1-(2,2,2-trifluoroacetyl)pyrrolidin-3-YL)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoroacetyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Oxidized derivatives with modified functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing the trifluoroacetyl group.

Scientific Research Applications

Medicinal Chemistry

1-Phenyl-3-(1-(2,2,2-trifluoroacetyl)pyrrolidin-3-YL)urea has shown promise as a lead compound in drug discovery, particularly for anti-inflammatory and anticancer agents. Its structural components allow it to interact with biological targets effectively. The trifluoroacetyl group enhances its binding affinity to enzymes and receptors, making it a candidate for studies on enzyme inhibition .

Biological Studies

In biological research, this compound is used to investigate enzyme-ligand interactions. The presence of the trifluoroacetyl moiety can significantly influence the interaction dynamics with various proteins, making it useful for studying mechanisms of action in biochemical pathways .

Organic Synthesis

This compound serves as a versatile reagent in organic synthesis. It can be utilized as a building block for constructing more complex molecules due to its functional groups that allow for various chemical transformations such as oxidation, reduction, and substitution reactions .

Case Studies

While specific case studies on this compound may be limited due to its relatively recent introduction into research contexts, preliminary studies indicate its potential efficacy in inhibiting certain enzymes involved in inflammatory processes and cancer progression. Future research is expected to expand on these findings by exploring its therapeutic applications more extensively.

Mechanism of Action

The mechanism of action of 1-Phenyl-3-(1-(2,2,2-trifluoroacetyl)pyrrolidin-3-YL)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The phenyl and pyrrolidinyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Differences:

- Trifluoroacetyl vs. Non-Fluorinated Pyrrolidine: The target compound’s trifluoroacetyl group increases lipophilicity (logP) and may improve membrane permeability compared to 1-Phenyl-3-(3-pyrrolidinyl)urea .

- Trifluoromethylphenyl vs. Trifluoroacetyl : The compound’s trifluoromethylphenyl group offers steric bulk and hydrophobicity, whereas the target’s trifluoroacetyl group provides metabolic resistance via fluorine’s inductive effect .

Comparative Analysis of Physicochemical Properties

While explicit data (e.g., solubility, logP) are unavailable in the provided sources, inferences are drawn from structural features:

- Molecular Weight : The target compound (317.26 g/mol) falls between the simpler pyrrolidinyl urea (204.26 g/mol) and the triazole-containing analog (362.31 g/mol), balancing size and functionality.

- Lipophilicity: Fluorination in the target compound likely increases logP compared to the non-fluorinated pyrrolidinyl urea, aligning with trends in fluorinated drug candidates .

- Hydrogen Bonding: The urea moiety in all compounds enables hydrogen bonding, but the triazole in the compound adds additional acceptor/donor sites for target interactions .

Biological Activity

1-Phenyl-3-(1-(2,2,2-trifluoroacetyl)pyrrolidin-3-YL)urea is a synthetic compound with the molecular formula C13H14F3N3O2. This compound features a phenyl group, a trifluoroacetyl group, and a pyrrolidinyl group attached to a urea moiety. Its unique structure allows it to exhibit significant biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula: C13H14F3N3O2

- Molar Mass: 301.26 g/mol

- CAS Number: 951623-94-2

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The trifluoroacetyl group enhances the compound's binding affinity to active sites of enzymes, leading to inhibition or modulation of their activity. This mechanism is crucial for its potential therapeutic applications, particularly in anti-inflammatory and anticancer research.

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of this compound. In vitro assays demonstrated that it effectively inhibits cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. The selectivity index for COX inhibition suggests that this compound could be a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index |

|---|---|---|---|

| This compound | 5.40 | 0.01 | 344.56 |

| Celecoxib | 0.05 | 0.01 | 5.00 |

Anticancer Activity

The compound has also shown promise in cancer research. Studies indicate that it can induce apoptosis in various cancer cell lines through the activation of specific signaling pathways. The trifluoroacetyl group plays a significant role in enhancing the compound's cytotoxicity against tumor cells.

Enzyme Inhibition Studies

In addition to COX inhibition, this compound exhibits inhibitory effects on other enzymes involved in inflammatory and cancer pathways. For instance, it has been tested against lipoxygenase (LOX) and various kinases associated with cancer progression.

Case Studies

- In Vivo Efficacy : In a rat model of carrageenan-induced paw edema, treatment with this compound resulted in significant reduction of edema compared to control groups, demonstrating its potential as an effective anti-inflammatory agent.

- Histopathological Analysis : Histological examination of treated tissues revealed minimal degenerative changes in organs such as the liver and kidneys, suggesting a favorable safety profile for the compound at therapeutic doses.

Q & A

Q. What are the optimal synthetic routes for preparing 1-Phenyl-3-(1-(2,2,2-trifluoroacetyl)pyrrolidin-3-YL)urea, and how can purity be ensured?

Methodological Answer: The synthesis typically involves reacting a substituted isocyanate with a pyrrolidin-3-amine derivative. For example:

- Dissolve 1-(2,2,2-trifluoroacetyl)pyrrolidin-3-amine in anhydrous dichloromethane.

- Add phenyl isocyanate dropwise under inert atmosphere and stir at room temperature for 3–6 hours.

- Purify via recrystallization (methanol or ethanol) or column chromatography (silica gel, ethyl acetate/hexane gradient) .

- Monitor reaction progress using TLC (Rf ~0.5 in ethyl acetate/hexane 1:1).

- Purity Assurance: Use HPLC (C18 column, acetonitrile/water mobile phase) to confirm >95% purity. Address potential impurities (e.g., unreacted amine or isocyanate) by optimizing stoichiometry and reaction time .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

Methodological Answer:

- 1H/13C NMR: Identify urea NH protons (δ ~8.5–10.5 ppm) and trifluoroacetyl CF3 signals (δ ~115–120 ppm in 13C). Pyrrolidine ring protons appear as multiplet signals (δ ~1.5–4.0 ppm) .

- IR Spectroscopy: Confirm urea C=O stretch (~1640–1680 cm⁻¹) and trifluoroacetyl C=O (~1720 cm⁻¹) .

- Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]+ at m/z calculated for C19H18F3N3O2: 394.1382) .

- X-ray Crystallography: Resolve stereochemistry of the pyrrolidine ring if chiral centers are present .

Q. How can researchers design initial biological activity assays for this compound?

Methodological Answer:

- Target Selection: Prioritize assays based on structural analogs. For example, urea derivatives often target enzymes (e.g., kinases) or receptors (e.g., GPCRs) .

- In Vitro Assays:

- Dose-Response Curves: Test concentrations from 0.1–100 µM; include positive controls (e.g., staurosporine for kinase inhibition) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically conducted on this compound?

Methodological Answer:

- Variation of Substituents:

- Modify the phenyl ring (e.g., electron-withdrawing groups like -CF3 or -NO2) to assess impact on bioactivity .

- Replace the trifluoroacetyl group with acetyl or benzoyl to study steric/electronic effects .

- Biological Testing: Compare IC50 values across analogs in dose-response assays.

- Computational Docking: Use AutoDock Vina to predict binding modes to target proteins (e.g., complement factor B in ) .

Q. What computational strategies can optimize reaction conditions for scale-up synthesis?

Methodological Answer:

- Quantum Chemical Calculations (DFT): Simulate reaction pathways to identify rate-limiting steps (e.g., amine-isocyanate coupling) .

- Machine Learning: Train models on reaction yield data (solvent, temperature, catalyst) to predict optimal conditions.

- High-Throughput Experimentation (HTE): Screen solvent/base combinations (e.g., DCM vs. toluene, Et3N vs. DBU) in 96-well plates .

Q. How should researchers address contradictions in reported biological activity data across studies?

Methodological Answer:

- Cross-Validation: Replicate assays in independent labs using standardized protocols (e.g., ATP concentration in kinase assays) .

- Purity Reassessment: Re-analyze compound batches via HPLC and NMR to rule out degradation or impurities .

- Structural Confirmation: Verify stereochemistry via NOESY or X-ray diffraction, as small structural errors can drastically alter activity .

Q. What strategies mitigate discrepancies in analytical data (e.g., NMR shifts or melting points)?

Methodological Answer:

- Standardized Conditions: Record NMR spectra in the same solvent (e.g., CDCl3 vs. DMSO-d6 shifts NH protons significantly) .

- Interlab Calibration: Use reference compounds (e.g., ethylbenzene for 1H NMR calibration) across facilities.

- Melting Point Validation: Employ differential scanning calorimetry (DSC) for accurate thermal profiles .

Q. How can researchers leverage structural analogs to hypothesize new applications for this compound?

Methodological Answer:

- Database Mining: Use PubChem or ChEMBL to identify analogs (e.g., 1-aryl-3-pyrrolidinyl ureas) with reported targets .

- Pharmacophore Modeling: Overlay 3D structures with known inhibitors (e.g., kinase inhibitors in ) to predict off-target effects.

- Patent Analysis: Review claims for similar compounds in therapeutic areas like oncology or immunology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.